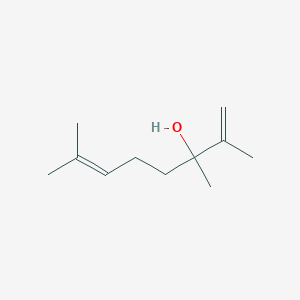

2,3,7-Trimethylocta-1,6-dien-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,7-trimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)7-6-8-11(5,12)10(3)4/h7,12H,3,6,8H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUBJKWMVWSKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C(=C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3,7 Trimethylocta 1,6 Dien 3 Ol and Its Congeners

Total Synthesis Approaches for the Compound

The total synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol has been achieved through multi-step sequences that often employ classic and modern synthetic reactions to construct the carbon skeleton and introduce the required functional groups with precision.

A cornerstone in the synthesis of tertiary alcohols like 2,3,7-trimethylocta-1,6-dien-3-ol is the Grignard reaction . numberanalytics.comresearchgate.net This powerful carbon-carbon bond-forming reaction typically involves the addition of a Grignard reagent, an organomagnesium halide, to a ketone or aldehyde. numberanalytics.comresearchgate.net In the context of synthesizing this specific terpene alcohol, a common strategy involves the reaction of a suitable ketone precursor with an appropriate Grignard reagent, such as vinylmagnesium bromide. uni-hannover.de For instance, the synthesis can be initiated from a ketone, which upon reaction with the Grignard reagent, followed by aqueous workup, yields the desired tertiary alcohol. uni-hannover.de The preparation of Grignard reagents themselves is a critical step, involving the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comgoogle.com

Olefination reactions are also pivotal in building the carbon framework of 2,3,7-trimethylocta-1,6-dien-3-ol and its congeners. These reactions are essential for the formation of carbon-carbon double bonds. thieme-connect.comnumberanalytics.com Several types of olefination reactions are prominent in organic synthesis, including:

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. rsc.orgmdpi.com It is a widely used method for creating carbon-carbon double bonds and is tolerant of various functional groups. mdpi.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. thieme-connect.com This reaction is known for its high selectivity and is broadly applied in the synthesis of natural products. thieme-connect.comthieme-connect.com

Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound to form an alkene. numberanalytics.com It is valued for its ability to produce alkenes with high regio- and stereoselectivity. numberanalytics.com

These olefination reactions can be used to construct the diene system present in the target molecule or its precursors.

The presence of a stereocenter at the C3 position of 2,3,7-trimethylocta-1,6-dien-3-ol means that it can exist as a mixture of stereoisomers. google.com For specific applications, particularly in biological studies, the synthesis of enantiomerically pure isomers is often necessary. This has led to the development of stereoselective and enantioselective synthetic methods.

One approach to achieving stereoselectivity is through the use of chiral catalysts or reagents. For example, asymmetric epoxidation reactions, such as the Sharpless epoxidation, can be employed to introduce chirality early in the synthetic sequence. The resulting chiral epoxide can then be elaborated to the target molecule, thereby controlling the stereochemistry of the final product.

Another strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Furthermore, enzymatic reactions can be utilized to achieve high enantioselectivity. Enzymes, being inherently chiral, can catalyze reactions with exquisite stereocontrol. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Synthesis of Chemically Modified Derivatives for Research Purposes

The synthesis of chemically modified derivatives of 2,3,7-trimethylocta-1,6-dien-3-ol is crucial for structure-activity relationship (SAR) studies and for probing biological mechanisms. These derivatives often involve modifications at various positions of the molecule to investigate how these changes affect its properties.

For example, derivatives can be synthesized where the double bonds are hydrogenated. google.com This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). google.com The synthesis of related compounds like 2,4,7-trimethyloct-6-en-1-ol and 2,4,7-trimethylocta-2,6-dien-1-ol has also been reported, which can be used for comparative studies. googleapis.comjustia.com These syntheses may involve reduction of an ester to an alcohol using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4). beilstein-journals.org

Other modifications can include the introduction of different functional groups or altering the carbon skeleton. For instance, seco-derivatives, where a ring has been opened, have been synthesized to explore new olfactory properties. researchgate.net The synthesis of such derivatives often employs the same fundamental reactions as the total synthesis of the parent compound, such as Grignard reactions and olefination reactions, but with modified starting materials or reagents to achieve the desired structural changes. researchgate.netmdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of 2,3,7 Trimethylocta 1,6 Dien 3 Ol Analogs

Isoprenoid Precursors and Central Metabolic Pathways

All terpenoids are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net Organisms utilize two primary and distinct metabolic routes to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govpnas.org

The MVA pathway , predominantly found in eukaryotes (including mammals and yeast), archaea, and the cytosol of plants, commences with the condensation of three acetyl-CoA molecules. pnas.orgnih.gov A key regulatory step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). tandfonline.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can then be isomerized to DMAPP by IPP isomerase. nih.gov

In contrast, the MEP pathway operates in most bacteria, green algae, and the plastids of plants. researchgate.netpnas.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net The MEP pathway is generally considered more efficient than the MVA pathway in terms of ATP and carbon usage.

The choice between the MVA and MEP pathways can depend on the organism and even the cellular compartment within a single organism. researchgate.net For instance, in plants, the cytosolic MVA pathway is typically responsible for the synthesis of sesquiterpenes and triterpenes (sterols), while the plastidial MEP pathway produces monoterpenes, diterpenes, and carotenoids. researchgate.net This compartmentalization allows for independent regulation of different branches of terpenoid metabolism. d-nb.info

| Pathway | Starting Materials | Key Intermediate | Cellular Location (in Plants) | Typical End Products (in Plants) |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonate | Cytosol | Sesquiterpenes, Triterpenes (Sterols), Ubiquinone |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | Plastids | Monoterpenes, Diterpenes, Carotenoids, Plastoquinone |

Terpene Synthase-Mediated Transformations in Acyclic Terpenoid Formation

The immense structural diversity of terpenoids is primarily generated by a class of enzymes known as terpene synthases (TPSs) . nih.gov These enzymes catalyze the conversion of the acyclic prenyl diphosphate substrates (like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP)) into a vast array of cyclic and acyclic terpene scaffolds. nih.govoup.com The formation of acyclic terpenoid analogs of 2,3,7-trimethylocta-1,6-dien-3-ol would likely involve the action of a specific terpene synthase on a prenyl diphosphate precursor.

The catalytic mechanism of most terpene synthases proceeds through highly reactive carbocationic intermediates . nih.govbeilstein-journals.org The process is typically initiated by the metal-dependent ionization of the diphosphate group from the substrate, generating an allylic carbocation. nih.gov This initial carbocation can then undergo a cascade of reactions, including intramolecular cyclizations, rearrangements (such as hydride shifts and alkyl migrations), and ultimately, termination by deprotonation or quenching with a water molecule. beilstein-journals.orgrsc.org

The precise folding of the substrate within the enzyme's active site is crucial in dictating the reaction trajectory and, consequently, the final product structure. beilstein-journals.org Subtle changes in the active site architecture can influence the conformation of the carbocationic intermediates, leading to the formation of different products from the same substrate. frontiersin.org This "product divergence" is a key evolutionary strategy for generating chemical diversity. nih.gov Theoretical studies, such as those using density functional theory (DFT) calculations, have been instrumental in elucidating the energetically favored pathways and the inherent reactivity of these transient carbocation intermediates. frontiersin.org

In the formation of an acyclic alcohol like 2,3,7-trimethylocta-1,6-dien-3-ol, the carbocationic cascade would be terminated by the nucleophilic attack of a water molecule. The regioselectivity of this water quenching event is a critical determinant of the final product.

The production of valuable terpenoids in microbial or plant systems can often be enhanced through metabolic and protein engineering approaches. pnas.orgnih.gov These strategies aim to increase the flux of precursors towards the desired terpenoid and to improve the efficiency and selectivity of the biosynthetic enzymes. pnas.org

Metabolic engineering strategies often focus on:

Overexpression of key pathway enzymes : Increasing the levels of enzymes such as HMGR in the MVA pathway or key enzymes in the MEP pathway can boost the supply of IPP and DMAPP. tandfonline.com

Downregulation of competing pathways : By reducing the expression of enzymes that divert precursors to other metabolic fates, the flux towards the target terpenoid can be increased. tandfonline.comnih.gov For instance, downregulating squalene (B77637) synthase, which competes for FPP, can enhance the production of other sesquiterpenoids. tandfonline.com

Co-expression of multiple genes : Simultaneously overexpressing several genes in a biosynthetic pathway can lead to a synergistic increase in product yield. nih.gov

Protein engineering of terpene synthases can be employed to:

Improve catalytic efficiency : Site-directed mutagenesis can be used to modify the active site of a TPS to enhance its turnover rate. pnas.org

Alter product selectivity : By modifying key amino acid residues that influence the folding of the substrate and the stabilization of carbocationic intermediates, it is possible to shift the product profile of a TPS towards a desired compound. pnas.org

The combination of metabolic and protein engineering has proven to be a powerful strategy for the overproduction of specific terpenoids in heterologous hosts like Escherichia coli and yeast. pnas.org These approaches hold significant promise for the sustainable production of complex and valuable terpenoid compounds.

Natural Occurrence and Isolation from Biological Matrices

Identification in Plant Species and their Extracts

Comprehensive analyses of essential oils and extracts from various plant species, including those from the Cymbopogon genus known for their rich terpenoid content, have not reported the presence of 2,3,7-Trimethylocta-1,6-dien-3-ol. For instance, studies on the chemical composition of Cymbopogon citratus (lemongrass) have identified a wide array of monoterpenoids, yet this specific isomer is conspicuously absent from the detailed chemical profiles.

However, related compounds have been identified. For example, an ester derivative, Acetic acid, 1,3,7-trimethylocta-2,6-dienyl ester, has been detected in the alcoholic extracts of Punica granatum (pomegranate) peel, Ziziphus spina-christi leaves, and Eucalyptus camaldulensis leaves. researchgate.net This finding suggests that the core carbon skeleton is biosynthetically accessible in plants, although the specific enzymatic processes leading to the formation of 2,3,7-Trimethylocta-1,6-dien-3-ol have not been observed.

Occurrence in Microbial Systems

The investigation into microbial sources, such as fungi, for the production of 2,3,7-Trimethylocta-1,6-dien-3-ol has also not yielded any positive identifications. While fungi are known to be prolific producers of a diverse range of terpenoids, and studies have explored the metabolic products of various fungal species, there is no specific mention of this compound in the existing academic literature.

Research on fermented products, such as chickpea milk fermented with lactic acid bacteria, has identified a related ketone, 2,2,7-trimethyl-octa-5,6-dien-3-one, but not the alcohol . This indicates that while the foundational carbon structure is present in some microbial metabolic pathways, the specific enzymatic machinery to produce 2,3,7-Trimethylocta-1,6-dien-3-ol has not been found.

Analytical Techniques for Isolation and Enrichment from Complex Natural Mixtures

The absence of 2,3,7-Trimethylocta-1,6-dien-3-ol in natural sources means that there are no established analytical techniques for its specific isolation and enrichment from complex natural mixtures. However, the methods used to isolate and identify its isomers and related compounds provide a clear framework for how such a process would be approached.

The primary technique for the analysis of volatile compounds like terpenoids from natural matrices is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.net This powerful analytical tool separates the individual components of a complex mixture, such as an essential oil, and then provides a mass spectrum for each component, which acts as a chemical fingerprint.

For the isolation of specific compounds from these mixtures, preparative gas chromatography is often employed. This technique allows for the physical separation and collection of individual compounds as they elute from the GC column. Other chromatographic methods, such as column chromatography , are also utilized for the separation and purification of compounds from crude extracts. In the case of the related ester found in plant extracts, the isolation process involved extraction with ethanol (B145695) followed by GC-MS analysis. researchgate.net

The following table summarizes the analytical approaches used for related compounds, which would be applicable for the search and potential isolation of 2,3,7-Trimethylocta-1,6-dien-3-ol if it were to be discovered in a natural source.

| Analytical Technique | Purpose | Application for Related Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds in a mixture. | Used to identify Acetic acid, 1,3,7-trimethylocta-2,6-dienyl ester in plant extracts. researchgate.net |

| Ethanol Extraction | Initial separation of a broad range of compounds from the biological matrix. | Employed to create extracts from Punica granatum, Ziziphus spina-christi, and Eucalyptus camaldulensis for subsequent analysis. researchgate.net |

| Preparative Gas Chromatography | Isolation and purification of specific volatile compounds. | A standard method for obtaining pure samples of terpenoids from essential oils. |

| Column Chromatography | Separation of compounds based on their polarity. | A common technique for the fractionation of crude plant and microbial extracts. |

Sophisticated Analytical Techniques for the Characterization of 2,3,7 Trimethylocta 1,6 Dien 3 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Research Samples

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,3,7-trimethylocta-1,6-dien-3-ol, particularly within complex mixtures such as essential oils and biological extracts. jmchemsci.comchula.ac.th This hyphenated technique first separates the components of a sample in the gas chromatograph based on their differing affinities for a stationary phase within a capillary column. chula.ac.th As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

In the context of identifying 2,3,7-trimethylocta-1,6-dien-3-ol, GC-MS analysis involves comparing the obtained mass spectrum and retention index with those of a known standard or with data from established spectral libraries. diabloanalytical.com For instance, the mass spectrum of 2,3,7-trimethylocta-1,6-dien-3-ol would be expected to show a molecular ion peak corresponding to its molecular weight (168.28 g/mol ) and characteristic fragment ions resulting from the cleavage of its chemical bonds. nih.gov

Researchers have utilized GC-MS to identify 2,3,7-trimethylocta-1,6-dien-3-ol in various natural sources. For example, it has been detected in the volatile emissions from cultures of the myxobacterium Nanocystis exedens. wiley-vch.de The analysis of these volatile compounds often involves collection using techniques like closed-loop stripping aeration (CLSA) followed by immediate GC-MS analysis. wiley-vch.de Furthermore, GC-MS is instrumental in quality control and in studying the chemical composition of commercial products, such as in the analysis of fragrance ingredients. google.com The technique's ability to separate and identify compounds makes it invaluable for determining the presence and relative abundance of 2,3,7-trimethylocta-1,6-dien-3-ol in diverse research samples. jmchemsci.comjmchemsci.com

Table 1: GC-MS Data for 2,3,7-Trimethylocta-1,6-dien-3-ol

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | nih.gov |

| Molecular Weight | 168.28 g/mol | nih.gov |

| Characteristic Mass-to-Charge Ratios (m/z) | ||

| Molecular Ion (M+) | 168 | beilstein-journals.org |

| Other Significant Fragments | 153, 137, 135, 98, 82, 69, 43 | beilstein-journals.org |

Note: The fragmentation pattern can vary slightly depending on the specific GC-MS instrumentation and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,3,7-trimethylocta-1,6-dien-3-ol. ethernet.edu.etbbhegdecollege.com By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the precise mapping of the molecular structure. sigmaaldrich.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2,3,7-trimethylocta-1,6-dien-3-ol, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of the protons. For example, the protons of the methyl groups will appear as distinct signals, and their chemical shifts will be influenced by their proximity to the double bonds and the hydroxyl group. The vinyl protons will resonate at a lower field (higher ppm) due to the deshielding effect of the C=C double bond. The protons on the carbon bearing the hydroxyl group will also have a characteristic chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its nature (e.g., sp³, sp², C-O). For 2,3,7-trimethylocta-1,6-dien-3-ol, the spectrum would show signals corresponding to the methyl carbons, the methylene (B1212753) carbons, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbon attached to the hydroxyl group.

The complete assignment of the ¹H and ¹³C NMR spectra is often aided by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms. These advanced experiments help to piece together the entire molecular puzzle.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Compound, (E)-2,3,7-Trimethylocta-2,6-dien-1-ol

| ¹H NMR (500 MHz, C₆D₆) | ¹³C NMR (126 MHz, C₆D₆) |

| δ (ppm) | Assignment |

| 5.22-5.18 (m, 1H) | CH |

| 3.95 (s, 2H) | CH₂ |

| 2.12-2.02 (m, 4H) | 2 x CH₂ |

| 1.73 (d, J = 1.5 Hz, 3H) | CH₃ |

| 1.66 (d, J = 1.3 Hz, 3H) | CH₃ |

| 1.59 (d, J = 1.5 Hz, 3H) | CH₃ |

Source: Adapted from supporting information of a research article. beilstein-journals.org Note that this data is for a structural isomer and serves as an illustrative example of the type of information obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) and Other Advanced Spectroscopic Methods

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). figshare.com This precision allows for the determination of the elemental composition of 2,3,7-trimethylocta-1,6-dien-3-ol, which has a calculated exact mass of 168.1514. nih.gov By comparing the experimentally measured exact mass to the theoretical mass calculated for the molecular formula C₁₁H₂₀O, the elemental composition can be unequivocally confirmed. This level of certainty is crucial in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

In addition to HRMS, other advanced spectroscopic methods can be employed for a more in-depth characterization. Infrared (IR) spectroscopy, for example, can identify the presence of specific functional groups. In the case of 2,3,7-trimethylocta-1,6-dien-3-ol, the IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group and absorptions corresponding to the C=C double bonds and C-H bonds.

The combination of these sophisticated analytical techniques—GC-MS for separation and initial identification, NMR for detailed structural elucidation, and HRMS for confirmation of the elemental composition—provides a comprehensive and unambiguous characterization of 2,3,7-trimethylocta-1,6-dien-3-ol.

Structure Reactivity and Molecular Interaction Studies of 2,3,7 Trimethylocta 1,6 Dien 3 Ol and Its Derivatives

Relationship Between Molecular Structure and Chemical Reactivity/Stability

The chemical behavior of 2,3,7-trimethylocta-1,6-dien-3-ol, an acyclic monoterpenoid, is intrinsically linked to its molecular architecture. Its structure features a tertiary alcohol, a vinyl group, and an isobutenyl group, which are the primary sites for chemical reactions.

The reactivity of this compound is largely dictated by the presence of the hydroxyl (-OH) group and the two carbon-carbon double bonds. The tertiary nature of the alcohol at the C3 position influences its reactivity, often making it susceptible to dehydration reactions under acidic conditions, which could lead to the formation of various isomeric dienes. The double bond at the C1-C2 position (the vinyl group) and the C6-C7 position are prone to addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

The stability of 2,3,7-trimethylocta-1,6-dien-3-ol is influenced by several factors. Steric hindrance around the tertiary alcohol, provided by the adjacent methyl and vinyl groups, can affect the rate of reactions involving the hydroxyl group. The presence of allylic protons on the carbon atoms adjacent to the double bonds makes them susceptible to abstraction, which can initiate radical reactions or rearrangements, particularly under thermal or photochemical conditions.

The substitution pattern of the double bonds also plays a role in their relative stability and reactivity. The trisubstituted double bond at C6 is generally more stable than the monosubstituted vinyl group at C1, which can influence the regioselectivity of certain reactions. For instance, electrophilic additions would likely favor the more electron-rich C6-C7 double bond.

In the context of its derivatives, alterations to the fundamental structure of 2,3,7-trimethylocta-1,6-dien-3-ol can significantly modify its reactivity. For example, esterification of the hydroxyl group would change its chemical nature, making it less prone to dehydration but introducing reactivity associated with the ester functionality.

Conformational Analysis and Stereochemical Influence on Molecular Properties

The three-dimensional arrangement of atoms in 2,3,7-trimethylocta-1,6-dien-3-ol, and its various stereoisomers, has a profound impact on its physical, chemical, and biological properties. The molecule possesses a chiral center at the C3 carbon, leading to the existence of (R) and (S) enantiomers. The presence of the double bond at C6 also allows for the possibility of (E) and (Z) diastereomers.

The stereochemistry of 2,3,7-trimethylocta-1,6-dien-3-ol and its derivatives can significantly influence their molecular properties. For example, the different enantiomers of a chiral molecule can exhibit distinct biological activities, as has been observed for other terpenoids like linalool, where the (S)- and (R)-enantiomers have different aroma profiles. mdpi.com Similarly, the (E) and (Z) isomers can have different physical properties, such as boiling points and spectroscopic characteristics. The stereochemical configuration can also affect the rate and outcome of chemical reactions by influencing the accessibility of the reactive sites.

For instance, the synthesis of specific stereoisomers, such as (E)-2,3,7-trimethylocta-2,6-dien-1-ol, has been a subject of study, highlighting the importance of controlling stereochemistry to obtain desired molecular properties. beilstein-journals.org The stereochemical course of biosynthetic pathways leading to related methylated terpenoids has also been investigated, emphasizing the role of enzymes in dictating the precise three-dimensional structure of these molecules. beilstein-journals.org

Computational Approaches in Structure-Property Correlation

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of 2,3,7-trimethylocta-1,6-dien-3-ol and its properties. Quantum chemical calculations and molecular dynamics simulations are particularly valuable in this regard. youtube.comuni.lu

Quantum Chemical Calculations:

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties. nih.gov These calculations can provide insights into the electronic structure, optimized geometry, and vibrational frequencies of the molecule. For terpenoids, DFT has been used to determine structural and physicochemical parameters that are then correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models have successfully related parameters like molecular shape, surface polarity, and the energy of the highest occupied molecular orbital (HOMO) to the estrogenic activity of certain terpenoids. nih.gov

These computational techniques are also instrumental in elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and predict the most likely pathways. mdpi.com This approach has been applied to study the complex carbocation cyclization and rearrangement cascades that are common in terpene biosynthesis. mdpi.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. nih.gov For a molecule like 2,3,7-trimethylocta-1,6-dien-3-ol, MD simulations could be used to explore its conformational landscape and identify the most stable conformers in different environments.

In the broader context of terpenoids and related compounds, MD simulations have been employed to investigate the interactions between small molecules and biological receptors, such as olfactory receptors. mdpi.com These simulations can help to explain why different stereoisomers of a molecule may have distinct odors by revealing differences in their binding modes and interaction energies with the receptor. mdpi.com Classical MD simulations have also been used to study the structural and conductive properties of glycolipid-based ionic liquids, demonstrating the versatility of this computational technique. nih.gov

Interactive Data Table: Computed Properties of 2,3,7-Trimethylocta-1,6-dien-3-ol

| Property | Value | Source |

| Molecular Formula | C11H20O | nih.gov |

| Molecular Weight | 168.28 g/mol | nih.gov |

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

| Exact Mass | 168.151415257 Da | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 12 | lookchem.com |

| Complexity | 187 | nih.gov |

Environmental Distribution and Biotransformation of 2,3,7 Trimethylocta 1,6 Dien 3 Ol in Natural Systems

Detection and Role as a Volatile Organic Compound (VOC) in Ecological Contexts

As a VOC, 2,3,7-trimethylocta-1,6-dien-3-ol is released into the atmosphere from various natural sources, where it can act as a signaling molecule. Its detection is often associated with specific biological activities, particularly in the context of plant and microbial metabolism.

Detailed research has identified this compound in engineered biological systems designed to produce novel terpenoids. In one study, Saccharomyces cerevisiae (yeast) was genetically engineered to synthesize the precursor 2-methyl-geranyl diphosphate (B83284) (2meGPP). unito.it When various terpene synthase enzymes were introduced into this yeast, a range of C11 terpenoids were produced, including 2-methyllinalool. unito.it The volatile compounds from the headspace of the yeast culture were collected using solid-phase microextraction (SPME) and analyzed, confirming the production of 2-methyllinalool. unito.it This highlights its role as a detectable volatile product of engineered microbial synthesis. unito.it

While direct detection in many natural plant ecosystems is not widely documented, related terpenoid alcohols are well-known components of floral scents that mediate plant-pollinator interactions. e-jecoenv.org For instance, linalool, an isomer of 2-methyllinalool, is a common constituent of floral scents that attract bees. e-jecoenv.org The ecological role of VOCs extends below ground; various compounds emitted by plant roots, though not specifically 2,3,7-trimethylocta-1,6-dien-3-ol in one study on barley, are known to attract herbivores. uliege.be Furthermore, VOCs are released from decaying plant matter, such as inflorescence litter, with emissions comprising a mixture of compounds of both plant and microbial origin. mdpi.com

Below is a summary of contexts where 2,3,7-trimethylocta-1,6-dien-3-ol and related compounds have been detected.

Table 1: Detection and Ecological Context of 2,3,7-Trimethylocta-1,6-dien-3-ol and Related VOCs

| Compound | Source / Context | Detection Method | Implied Ecological Role | Reference |

| 2,3,7-Trimethylocta-1,6-dien-3-ol (2-Methyllinalool) | Engineered Saccharomyces cerevisiae culture | Headspace SPME-GC-MS | Volatile product of microbial biosynthesis | unito.it |

| Linalool (Isomer) | Floral scent of Ailanthus altissima | Headspace GC-MS | Pollinator attraction | e-jecoenv.org |

| Various Terpenoids | Inflorescence litter | HS-SPME/GC-MS | Product of plant decay and microbial activity | mdpi.com |

| Various VOCs | Barley (Hordeum vulgare) roots | SPME-GC-MS | Root herbivore attraction | uliege.be |

Microbial and Enzymatic Degradation Pathways in Environmental Compartments

The biotransformation of 2,3,7-trimethylocta-1,6-dien-3-ol and its precursors is primarily driven by microbial and enzymatic activity. These processes can involve both the synthesis and degradation of the compound.

Enzymatic studies have demonstrated that terpene synthases, which typically act on the universal monoterpene precursor geranyl diphosphate (GPP), can also accept the methylated analogue 2-methyl-GPP (2meGPP) as a substrate. unito.it For example, a cineole synthase from Salvia fruticosa (SfCinS1), when expressed in engineered yeast, was able to convert 2meGPP into 2-methyllinalool, among other C11 terpenes. unito.it This represents an enzymatic synthesis pathway. unito.it

Conversely, enzymatic processes can also lead to the transformation of related compounds. The biosynthesis of the earthy-smelling compound 2-methylisoborneol (B1147454) involves the enzymatic conversion of (R)-2-methyllinalyl diphosphate, a phosphorylated form of 2-methyllinalool, by the enzyme 2-methylisoborneol synthase (2MIBS). researchgate.net This demonstrates an enzymatic pathway where a derivative of 2,3,7-trimethylocta-1,6-dien-3-ol serves as an intermediate in the formation of other complex terpenes. researchgate.net

Microorganisms in various environmental compartments are known to degrade and transform organic compounds. Endophytic fungi, which live within plant tissues, are a significant source of metabolic diversity and have been shown to produce a wide array of terpenes and other metabolites. researchgate.netresearchgate.net The presence of characteristic microbial metabolites, such as 1-octen-3-ol (B46169) ("mushroom alcohol"), alongside plant-derived terpenes in litter emissions suggests that decomposer microorganisms play a crucial role in the transformation of VOCs in soil and decaying biomass. mdpi.com Fermentation by lactic acid bacteria has also been shown to alter the profile of volatile compounds, demonstrating the capacity of microbes to degrade complex organic molecules. mdpi.com

Table 2: Documented Enzymatic Transformations Involving 2,3,7-Trimethylocta-1,6-dien-3-ol and its Precursors

| Enzyme / Organism | Substrate | Product(s) | Transformation Type | Reference |

| Cineole Synthase (SfCinS1) from Salvia fruticosa (expressed in yeast) | 2-Methyl-geranyl diphosphate (2meGPP) | 2,3,7-Trimethylocta-1,6-dien-3-ol , 2-methyl-α-terpineol, etc. | Biosynthesis | unito.it |

| 2-Methylisoborneol Synthase (2MIBS) | (R)-2-Methyllinalyl diphosphate | 2-Methylisoborneol and side products | Enzymatic Conversion (Cyclization) | researchgate.net |

Photochemical and Other Abiotic Transformations in Natural Environments

Once released into the environment, particularly the atmosphere, 2,3,7-trimethylocta-1,6-dien-3-ol is subject to abiotic transformation processes. Due to its chemical structure, which contains two carbon-carbon double bonds and a tertiary alcohol group, it is susceptible to photochemical reactions and oxidation by atmospheric radicals.

While specific studies on the abiotic degradation of 2,3,7-trimethylocta-1,6-dien-3-ol are limited, the behavior of similar polyene structures provides insight into likely transformation pathways. Photochemical reactions, driven by sunlight, can induce isomerizations and cyclizations in unsaturated compounds. psu.edu For example, research on a related polyene demonstrated a photochemical transformation where a linear pentaene converted into a cyclohexadiene, which then further rearranged into a bicyclic structure upon exposure to daylight. psu.edu This type of electrocyclization reaction is a plausible abiotic fate for a diene like 2,3,7-trimethylocta-1,6-dien-3-ol.

In the atmosphere, the primary degradation pathway for most VOCs is oxidation initiated by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The presence of double bonds in 2,3,7-trimethylocta-1,6-dien-3-ol makes it particularly reactive towards these oxidants, leading to the formation of smaller, more oxidized volatile compounds and potentially contributing to the formation of secondary organic aerosols.

Table 3: Potential Abiotic Transformation Pathways for 2,3,7-Trimethylocta-1,6-dien-3-ol

| Transformation Type | Reactant Type | Potential Products | Environmental Conditions |

| Photochemical Reaction | Polyene (diene) | Isomers, cyclized products (e.g., cyclohexadienes) | Presence of sunlight |

| Atmospheric Oxidation | Alkene, Alcohol | Carbonyls (aldehydes, ketones), smaller organic acids, secondary organic aerosols | Presence of atmospheric oxidants (•OH, O₃, NO₃•) |

Emerging Research Avenues and Future Perspectives in 2,3,7 Trimethylocta 1,6 Dien 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Strategies

The chemical synthesis of structurally complex natural products like 2,3,7-trimethylocta-1,6-dien-3-ol presents significant challenges, often involving multi-step processes that are difficult to scale and may not be environmentally benign. nih.gov Traditional chemical synthesis of related terpene alcohols can be achieved through methods such as the reduction of corresponding esters. For instance, (E/Z)-2,3,7-trimethylocta-2,6-dien-1-ol can be synthesized via the reduction of ethyl (E/Z)-2,3,7-trimethylocta-2,6-dienoate using diisobutylaluminium hydride (DIBAL-H). unito.it Similarly, a patent describes the synthesis of the related compound 2,4,7-trimethyloct-6-en-1-ol from 2,4,7-trimethylocta-2,6-dien-1-ol using lithium granules. googleapis.com

However, the future of terpene synthesis is increasingly moving towards more sustainable and efficient biocatalytic and metabolic engineering approaches. umcs.plnih.gov These methods offer the potential for high selectivity and reduced environmental impact. tandfonline.com A key strategy involves engineering microbial hosts, such as yeast (Saccharomyces cerevisiae), to produce these compounds. aiche.orgymdb.ca By introducing and optimizing heterologous biosynthetic pathways, researchers can create microbial "cell factories" capable of converting simple sugars into complex terpenes. hznu.edu.cn This approach not only provides a sustainable alternative to chemical synthesis but also enables the production of novel, "unnatural" terpenoids that are not accessible through traditional methods. hznu.edu.cnrsc.org Flow biocatalysis, which utilizes enzymes in continuous flow systems, is another promising strategy being developed to optimize the production of terpenes, offering high efficiency and control over the reaction process. nih.gov

Deeper Elucidation of Complete Biosynthetic Mechanisms

Terpenoids are traditionally synthesized from five-carbon (C5) isoprene (B109036) units, leading to molecules with carbon numbers in multiples of five (C10, C15, C20, etc.). unito.itmdpi.com 2,3,7-Trimethylocta-1,6-dien-3-ol, with its C11 skeleton, is a "non-canonical" terpenoid, meaning its biosynthesis deviates from this fundamental rule. nih.govresearchgate.net

Groundbreaking research has revealed the unique mechanism behind the formation of this and other C11 terpenoids. unito.it The key step involves the methylation of the universal C10 monoterpene precursor, geranyl diphosphate (B83284) (GPP). wikipedia.orgnih.gov An enzyme known as GPP C-methyltransferase (GPPMT) transfers a methyl group from a donor molecule (S-adenosyl-L-methionine) to the C2 position of GPP, forming the non-canonical C11 precursor, 2-methylgeranyl diphosphate (2meGPP). unito.itnih.govwikipedia.org This modified precursor is then acted upon by terpene synthases (TPSs), which can cyclize or rearrange it into a variety of C11 terpene scaffolds, including 2,3,7-trimethylocta-1,6-dien-3-ol. unito.ithznu.edu.cn

Researchers have successfully reconstituted this pathway in engineered Saccharomyces cerevisiae. unito.it By introducing the gene for a GPP methyltransferase (e.g., from the cyanobacterium Pseudanabaena limnetica) into a yeast strain already engineered to produce high levels of GPP, they established an efficient platform for synthesizing 2meGPP. unito.ithznu.edu.cn Co-expression of this system with various plant-derived terpene synthases led to the production of 40 different C11 terpene scaffolds, demonstrating the potential to systematically expand the chemical diversity of terpenoids. unito.it

Future research will likely focus on discovering and characterizing new methyltransferases and terpene synthases from diverse organisms to further expand the library of accessible non-canonical terpenes. nih.gov Understanding the structural basis for the substrate specificity of these enzymes will be crucial for engineering them to produce specific target molecules with high efficiency and selectivity. rsc.orgnih.gov

| Biosynthetic Step | Precursor | Enzyme | Product | Description |

| 1 | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Geranyl Diphosphate Synthase | Geranyl Diphosphate (GPP) | Standard "head-to-tail" condensation to form the C10 monoterpene precursor. rsc.org |

| 2 | Geranyl Diphosphate (GPP) | GPP C-methyltransferase (GPPMT) | 2-methylgeranyl diphosphate (2meGPP) | Non-canonical methylation at the C2 position, forming a C11 precursor. unito.itwikipedia.org |

| 3 | 2-methylgeranyl diphosphate (2meGPP) | Terpene Synthase (TPS) | 2,3,7-Trimethylocta-1,6-dien-3-ol | Cyclization/rearrangement of the C11 precursor by a specific synthase to yield the final product. unito.it |

Exploration of Undiscovered Natural Sources and Complex Ecological Roles

While laboratory synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol has been established, exploring its natural occurrence is an ongoing endeavor. unito.it Non-canonical terpenoids are produced by various organisms, including bacteria and fungi. nih.gov For example, the related C11 compound 2-methylisoborneol (B1147454) is known for its earthy aroma and is produced by Streptomyces bacteria. wikipedia.org Future research will likely involve screening a wider range of environmental samples, from soil microbes to plant extracts, to identify new natural sources of this and other irregular terpenes. verwertungsverbund-mv.de

The ecological roles of volatile terpenoids are vast and complex. cabidigitallibrary.orgmdpi.com They serve as crucial signaling molecules in interactions between organisms. nih.gov Plants release volatile terpenes to attract pollinators, deter herbivores, and defend against pathogens. nih.govmdpi.com These compounds can also act as airborne signals to warn neighboring plants of an attack. mdpi.com Given its volatile nature, 2,3,7-trimethylocta-1,6-dien-3-ol likely plays a role in chemical communication. Future studies could investigate its potential as an insect pheromone, a plant defense compound, or a microbial signaling molecule. Uncovering these roles is essential for understanding the compound's function in its natural context and could reveal new applications, for instance, in sustainable agriculture as a pest deterrent or attractant for beneficial insects. cabidigitallibrary.org

Advanced Analytical Methodologies for Trace Detection in Intricate Matrices

The detection and quantification of volatile compounds like 2,3,7-trimethylocta-1,6-dien-3-ol, which are often present in trace amounts within complex biological or environmental samples, require highly sensitive and selective analytical techniques. arxiv.orgarabjchem.org

The gold standard for analyzing volatile terpenes is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com This technique separates the individual components of a volatile mixture in the gas chromatography column, which are then identified by their unique mass spectrum. researchgate.net To handle the complexity of natural extracts, advanced sampling techniques are often employed. Headspace solid-phase microextraction (HS-SPME) is a common method where a coated fiber adsorbs volatile compounds from the space above a sample, concentrating them before injection into the GC-MS system. mdpi.com Identification is confirmed by comparing the mass spectrum and retention index (RI) of the unknown peak to those of an authentic standard or a library database. mdpi.com

For extremely complex matrices, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior separation power, providing a much higher resolution of individual compounds. Tandem mass spectrometry (MS/MS), such as in a triple quadrupole (QQQ) instrument, enhances selectivity and sensitivity, which is crucial for quantifying very low levels of the target analyte by filtering out background noise. arabjchem.org

Future research will focus on developing even faster and more portable analytical systems, such as electronic noses (e-noses), for real-time monitoring of volatile emissions directly in the field. arxiv.org These advancements will be critical for studying the dynamic ecological roles of 2,3,7-trimethylocta-1,6-dien-3-ol in its natural environment.

| Analytical Technique | Principle | Application for 2,3,7-Trimethylocta-1,6-dien-3-ol |

| HS-SPME-GC-MS | Adsorption of volatiles onto a fiber (SPME), followed by separation (GC) and identification by mass-to-charge ratio (MS). | Primary tool for identification and quantification in plant headspace, microbial cultures, or fragrance mixtures. mdpi.com |

| GC-QQQ-MS | Tandem mass spectrometry for highly selective and sensitive targeted analysis. | Accurate quantification at trace levels in complex samples (e.g., environmental or biological matrices). arabjchem.org |

| GCxGC-TOF-MS | Comprehensive two-dimensional separation for maximum resolution, coupled with high-speed mass detection. | Resolving the compound from co-eluting isomers and other volatiles in intricate natural extracts. |

| Electronic Nose (E-nose) | An array of gas sensors that generates a characteristic "fingerprint" for a volatile mixture. | Potential for rapid, on-site screening of samples for the presence of the compound's characteristic scent profile. arxiv.org |

Rational Design of New Chemical Entities based on Fundamental Structural Insights

Natural products have historically been a rich source of inspiration for the development of new drugs, fragrances, and other specialty chemicals. tandfonline.com The unique C11 scaffold of 2,3,7-trimethylocta-1,6-dien-3-ol provides a novel starting point for the rational design of new molecules. nih.gov

In the fragrance industry, minor structural modifications to a parent molecule can lead to significant changes in its olfactory properties. researchgate.net Patents have already explored the use of isomers and related structures of 2,3,7-trimethylocta-1,6-dien-3-ol as fragrance ingredients. googleapis.comgoogle.comgoogle.comgoogleapis.com For example, one patent notes that while a related dienol has a floral, rosy odor, its hydrogenated counterpart possesses a distinct citrus, grapefruit, and rhubarb character, demonstrating how subtle structural changes can dramatically alter scent. googleapis.com Future work could involve creating a library of derivatives by modifying the functional groups or the carbon backbone of 2,3,7-trimethylocta-1,6-dien-3-ol to discover new and valuable fragrance profiles.

Beyond fragrances, the principles of structure-activity relationship (SAR) studies can be applied. mdpi.com By synthesizing a series of analogues and evaluating their biological activity, researchers could explore potential pharmaceutical or agricultural applications. For instance, many terpene alcohols exhibit antimicrobial or anticancer properties, and modifying the structure of 2,3,7-trimethylocta-1,6-dien-3-ol could enhance such activities or introduce new ones. nih.govingentaconnect.com The ability to produce the core C11 scaffold through biotechnology, combined with synthetic chemistry for further derivatization, provides a powerful platform for creating and testing novel chemical entities based on this unusual natural product.

Q & A

Basic Research Questions

Q. How can researchers differentiate structural isomers of monoterpene alcohols like linalool using spectroscopic methods?

- Methodology : Combine nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, -NMR can distinguish between linalool and its isomer geraniol by analyzing carbon shifts for the hydroxyl-bearing tertiary carbon (C3) and double-bond positions. Gas chromatography (GC)-MS with retention indices further aids in identification .

- Key Data : Linalool’s IUPAC name (3,7-Dimethylocta-1,6-dien-3-ol) and CAS number (78-70-6) should be cross-referenced with spectral libraries .

Q. What are the optimal conditions for synthesizing linalool derivatives for structure-activity relationship studies?

- Methodology : Use regioselective oxidation (e.g., with selenium dioxide) to synthesize derivatives like 8-oxolinalool. Reaction conditions (solvent: dioxane/ethanol 9:1, temperature: 60°C) and purification via column chromatography are critical .

- Validation : Confirm product purity using high-performance liquid chromatography (HPLC) and compare with synthetic standards .

Q. How can aqueous solubility data for linalool be applied in pharmacokinetic studies?

- Methodology : Refer to experimentally determined solubility values (e.g., 1.589 g/L at 25°C) from authoritative sources like the Handbook of Aqueous Solubility Data. Adjust buffer systems (pH 7.4) to mimic physiological conditions and validate via shake-flask methods .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in linalool’s pro-apoptotic vs. proliferative effects in cancer models?

- Methodology :

- In vitro : Use prostate cancer (PCa) cell lines (e.g., LNCaP, PC-3) with varying linalool concentrations (0.1–100 μM) to assess dose-dependent apoptosis (via Annexin V/PI staining) and proliferation (via MTT assays) .

- In vivo : Compare tumor xenograft models with/without linalool supplementation, monitoring ROS levels and lipid peroxidation markers .

Q. How can researchers design experiments to elucidate linalool’s role in lipid peroxidation and ROS modulation?

- Methodology :

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in PCa cells treated with linalool (10–50 μM).

- Lipid Peroxidation : Measure malondialdehyde (MDA) levels via thiobarbituric acid-reactive substances (TBARS) assay .

Q. What analytical approaches address discrepancies in linalool’s reported solubility across studies?

- Methodology :

- Temperature Control : Replicate solubility measurements at 25°C vs. 37°C, noting deviations (e.g., 1.589 g/L at 25°C vs. 5.862 g/L at 37°C) .

- Source Validation : Cross-check data against peer-reviewed handbooks (e.g., Handbook of Aqueous Solubility Data) and exclude non-peer-reviewed platforms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on linalool’s cytotoxicity in normal vs. cancer cells?

- Methodology :

- Cell-Specific Assays : Compare IC₅₀ values in normal fibroblasts (e.g., NIH/3T3) vs. cancer lines (e.g., MCF-7). Use RNA-seq to identify differential expression of apoptotic genes (e.g., Bcl-2, Bax) .

- Meta-Analysis : Systematically review studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity testing) to minimize variability .

Q. What steps mitigate biases in qualitative studies on linalool’s metabolic interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.